Product packaging for Sildenafil dimer(Cat. No.:CAS No. 1346602-67-2)

Sildenafil dimer

Cat. No.: B585260
CAS No.: 1346602-67-2
M. Wt: 834.968
InChI Key: OPIJAYPVGDPKAA-UHFFFAOYSA-N
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Description

Sildenafil Dimer (CAS 1346602-67-2), also known as Sildenafil Citrate Related Compound-04 or Sildenafil EP Impurity G, is a dimerization impurity identified in raw materials and finished products containing the active pharmaceutical ingredient Sildenafil . Its chemical structure is 5,5'-((piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one), with a molecular formula of C₃₈H₄₆N₁₀O₈S₂ and a molecular weight of 834.96 g/mol . The identification and quantification of this impurity are critical in pharmaceutical development for quality control and stability assessment, with specification limits established in accordance with ICH Q3A/B guidelines and applicable pharmacopoeial monographs . Validated analytical methods, including HPLC and LC-MS, are essential for monitoring its formation and levels during the manufacturing process and throughout the product's shelf life . Sildenafil, the parent drug, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that functions as a dimer to hydrolyze the secondary messenger cyclic guanosine monophosphate (cGMP) . By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation . This product is intended for research purposes only, specifically for use as a reference standard in analytical testing. It is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46N10O8S2 B585260 Sildenafil dimer CAS No. 1346602-67-2

Properties

IUPAC Name

5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJAYPVGDPKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-67-2
Record name Sildenafil dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SILDENAFIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Sildenafil Dimer Formation and Analogues

Formation of Sildenafil (B151) Dimer as a Process-Related Impurity

The presence of impurities in an active pharmaceutical ingredient (API) can affect its quality, safety, and efficacy. daicelpharmastandards.comclearsynth.comjuniperpublishers.com Consequently, the identification and control of impurities, such as the sildenafil dimer, are critical aspects of the manufacturing process for sildenafil. juniperpublishers.comrjpbcs.com The International Conference on Harmonisation (ICH) provides guidelines that set acceptable levels for impurities in final drug products. rjpbcs.com

During the synthesis of sildenafil, several process-related impurities can be formed. rjpbcs.com One such impurity is a dimer, which has been identified and characterized through analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). daicelpharmastandards.comrjpbcs.com

A potential pathway for the formation of a this compound impurity, referred to as Impurity-F, involves the reaction of the chlorosulfonyl derivative of sildenafil's precursor with piperazine (B1678402). rjpbcs.com If piperazine is present, it can react with two molecules of the chlorosulfonyl intermediate to form the symmetrical dimer. rjpbcs.comnih.gov The mass spectrum of this impurity shows a protonated molecular peak that corresponds to the expected higher molecular weight of a dimer. rjpbcs.comnih.gov The structure of this dimer is characterized as 5,5'-((Piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one). nih.gov

The following table summarizes a known this compound impurity:

Impurity NameChemical NameCAS NumberMolecular Formula
This compound Impurity5,5'-((Piperazine-1,4-disulfonyl)bis(2-ethoxy-5,1-phenylene))bis(1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one)1346602-67-2C38H46N10O8S2

Table generated based on data from PubChem. nih.gov

To control the formation of dimer and other impurities during sildenafil production, several strategies are implemented. daicelpharmastandards.com These strategies aim to optimize the synthesis and purification processes to ensure the final product meets the required quality standards. rjpbcs.com

Key strategies include:

Optimizing Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time can minimize the formation of side products, including dimers. ulisboa.pt

Using High-Quality Starting Materials: Ensuring the purity of the starting materials and intermediates is crucial to prevent the introduction of substances that could lead to unwanted side reactions. daicelpharmastandards.com

Control of Stoichiometry: In the final coupling step of sildenafil synthesis, using the correct molar ratio of the reactants is important. For instance, the coupling of the chlorosulfonyl derivative with 1-methylpiperazine (B117243) is a key step. newdrugapprovals.org Limiting the presence of piperazine, which can act as a linker for the dimer, is essential. rjpbcs.com

Purification Processes: After synthesis, purification steps are employed to remove any formed impurities. This can include recrystallization or chromatographic techniques to separate the desired sildenafil monomer from the higher molecular weight dimer and other related substances. contently.com

Quality Control Testing: Throughout the manufacturing process, analytical techniques like HPLC are used to monitor the levels of impurities, ensuring they remain below the acceptable limits set by regulatory bodies. daicelpharmastandards.comrjpbcs.com

By implementing these control measures, manufacturers can effectively minimize the presence of the this compound impurity in the final API. daicelpharmastandards.comrjpbcs.com

Identification of Dimer Impurity Pathways during Sildenafil Monomer Synthesis

Generation of this compound Precursors and Related Compounds

The formation of a this compound first requires the synthesis of suitable monomeric precursors. These precursors are sildenafil analogues that have been strategically modified to incorporate reactive functional groups, enabling the subsequent dimerization step.

The standard synthesis of sildenafil provides a foundational framework which can be adapted to introduce dimerizable functionalities. The established synthesis involves several key steps, including the formation of a pyrazole (B372694) ring, N-methylation, nitration, reduction of the nitro group, acylation, cyclization, and finally, sulfonation followed by condensation with a piperazine derivative. wikipedia.orgnewdrugapprovals.orgmdpi.comresearchgate.net

To create dimerizable analogues, researchers have introduced modifications at various points in this synthetic sequence. For instance, new sildenafil analogues have been prepared where the N-4-substituted piperazine or an ethylenediamine (B42938) moiety is present on the sulfonyl group at the 5' position of the phenyl ring. nih.gov These modifications, often achieved through traditional synthesis or microwave-assisted methods, can serve as handles for dimerization. nih.govnih.gov By altering the substituent on the piperazine ring, a reactive group (e.g., a terminal alkyne or alkene) can be installed, preparing the molecule for a coupling reaction.

Another strategy involves modifying the core structure to produce analogues intended to remain within the gastrointestinal tract, which could be adapted for dimerization studies. augusta.edu Furthermore, improved synthetic routes for sildenafil itself, such as those using an improved chlorosulfonation reaction, provide high yields of key intermediates like 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. mdpi.com This reactive sulfonyl chloride intermediate is a prime candidate for reaction with bifunctional linkers or other sildenafil analogues containing a suitable nucleophile to form a dimer.

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the formation of new carbon-carbon double bonds with high efficiency. nih.gov This technique has been successfully applied to the synthesis of sildenafil dimers and complex analogues.

Cross-metathesis (CM) reactions, catalyzed by ruthenium-based complexes like Grubbs and Hoveyda-Grubbs catalysts, have been used to directly link two sildenafil analogues. researchgate.netacs.org In one reported approach, a sildenafil derivative featuring a terminal alkene was coupled with another functionalized olefin under the influence of a ruthenium catalyst to form a dimeric structure. researchgate.net This method demonstrates the direct application of olefin metathesis in creating sildenafil dimers.

Ring-closing metathesis (RCM) is another advanced technique applied in this context. It has been used to synthesize highly functionalized sildenafil analogues, which can be precursors to dimers. nih.govmdpi.com For example, a diene-functionalized sildenafil precursor can undergo RCM to form a macrocyclic structure or be used in intermolecular reactions. The development of continuous-flow reactors for these metathesis reactions represents a further advancement, allowing for safer, more efficient, and scalable synthesis of sildenafil analogues with very low levels of ruthenium contamination in the final product. nih.gov A large-scale synthesis of a sildenafil analogue was achieved using a 24-hour continuous-flow RCM process, producing over 60 grams of the product. nih.gov

The choice of solvent and catalyst is crucial for the success of these reactions. Studies have explored various solvents, including the greener solvent 4-methyltetrahydropyran (4-MeTHP), which has shown excellent results in the large-scale synthesis of sildenafil analogues, offering high yields and reduced catalyst loading even when performed in the open air. acs.org

Table 1: Application of Olefin Metathesis in Sildenafil Analogue Synthesis

Reaction TypeSubstrate(s)CatalystSolventKey FindingReference
Cross-Metathesis (CM)Vardenafil (B611638) and Sildenafil analoguesUnsymmetrical NHC-ligand Ru catalyst (VII)Not specifiedSuccessful preparation of Vardenafil and Sildenafil "dimers". researchgate.net
Ring-Closing Metathesis (RCM)Highly functionalized diene precursor of SildenafilRuthenium catalystEthyl acetate (B1210297) (Green solvent)Upscaled to produce 62 g of a Sildenafil analogue in 24h via continuous-flow reactor. nih.gov
Ring-Closing Metathesis (RCM)Sildenafil derivative S2Tagged Hoveyda-Grubbs catalyst (10)DCMAchieved an excellent yield of 95% for a challenging RCM reaction. mdpi.com
Ring-Closing Metathesis (RCM)Sildenafil analogue precursorHoveyda-Grubbs second generation catalyst4-MeTHP33 g scale reaction gave an 88% yield with reduced catalyst loading. acs.org

Synthesis of Dimerizable Sildenafil Analogues

Chemo-enzymatic and Biocatalytic Approaches to Dimer Synthesis

While direct enzymatic dimerization of sildenafil has not been extensively reported, biocatalytic methods are increasingly being explored for the synthesis of key pharmaceutical precursors, including those for sildenafil. researchgate.netacademie-sciences.fr These approaches offer sustainable and highly selective alternatives to traditional chemical methods.

Advanced Structural Characterization of Sildenafil Dimer

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic analysis by probing the electronic and magnetic environments of atoms within the sildenafil (B151) dimer.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a powerful technique for the structural elucidation of sildenafil and its analogues in both solution and solid states. rjpbcs.comnih.govnih.govnih.govresearchgate.net NMR analysis can provide detailed information about the chemical environment of each atom, aiding in the characterization of impurities and related substances, including potential dimers. rjpbcs.com

In the characterization of sildenafil-related impurities, ¹H and ¹³C NMR spectra are compared with those of the parent sildenafil molecule. rjpbcs.com For a dimeric impurity, the NMR spectra would be expected to show signals corresponding to both sildenafil units, potentially with shifts indicating the linkage between them. rjpbcs.com For example, the ¹H NMR spectrum of a sildenafil dimer impurity showed a similar pattern to sildenafil, but with key differences that allowed for its structural characterization as Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidi-5yl)-benzenesulfonyl] piperazine (B1678402). rjpbcs.com Solid-state NMR has also been used to study the hydrogen bonding and protonation sites in sildenafil citrate (B86180). nih.govsci-hub.se

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are essential tools for the identification and structural elucidation of sildenafil and its analogues, including dimeric impurities. rjpbcs.comnih.gov MS provides the molecular weight of the compound, which is a primary indicator of dimerization. rjpbcs.com

In the analysis of sildenafil impurities, a dimeric species (Impurity-F) was identified with a protonated molecule peak at m/z 833 [M-H]⁻ in the mass spectrum, suggesting a higher molecular weight consistent with a dimer. rjpbcs.com The chemical formula for a this compound impurity has been reported as C₃₈H₄₆N₁₀O₈S₂, with a molecular weight of 834.97 g/mol . biosynth.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of sildenafil is well-characterized and can be used to identify modifications in its analogues. nih.govresearchgate.net For a this compound, the MS/MS spectrum would be expected to show fragment ions characteristic of the sildenafil monomer, as well as ions that indicate the nature of the linkage between the two monomeric units. This technique is particularly valuable for identifying unknown analogues and impurities in various samples. nih.gov

Infrared (IR) and Raman Spectroscopy of Dimeric Species

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful non-destructive approach to probe the molecular structure and bonding within sildenafil and its dimeric forms.

Infrared (IR) Spectroscopy:

The IR spectrum of sildenafil exhibits characteristic peaks that can be altered upon dimerization. A study identified a potential this compound, referred to as Impurity-F, during synthesis. The IR spectrum of this impurity was found to be similar to that of the sildenafil monomer, suggesting that the core molecular structure is largely retained. rjpbcs.com However, subtle shifts in the positions and intensities of specific bands, particularly those associated with the piperazine ring and sulfonyl group, can indicate intermolecular interactions characteristic of dimer formation.

In a study of sildenafil and sildenafil citrate monohydrate, the IR spectrum of sildenafil citrate showed broad bands for the O-H stretching of the citrate moiety, which is attributed to the presence of hydrogen-bonded dimers. nih.gov Another study reported that the IR spectra of sildenafil citrate and sildenafil base are similar, with the most prominent peak for both being the C=O vibration at approximately 1703 cm⁻¹. researchgate.net Other key bands include the N-H stretching of secondary amides around 3300 cm⁻¹, N-H bending between 1650-1580 cm⁻¹, and asymmetrical and symmetrical S=O stretching at 1359 cm⁻¹ and 1172 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy:

Surface-Enhanced Raman Scattering (SERS) is a particularly sensitive technique for studying molecular species at low concentrations. Studies have utilized SERS to investigate sildenafil, often in the context of detecting it as an adulterant. mdpi.comscilit.comnih.gov Characteristic Raman peaks for sildenafil have been identified at approximately 1235, 1401, 1530, and 1584 cm⁻¹. mdpi.com The dimerization of rhodanine, a related heterocyclic compound, on metal nanoparticle surfaces has been observed via SERS, suggesting that similar plasmon-induced reactions could potentially lead to sildenafil dimerization under specific conditions. researchgate.net

A study on light-induced surface reactions of sildenafil citrate on hybrid AgCl/Ag nanoparticle dimers utilized SERS to probe the interactions. researchgate.net While the primary focus was on the photocatalytic activity, the technique demonstrates its utility in studying sildenafil species on nanoparticle surfaces where dimerization can be promoted. researchgate.netacs.org

The following table summarizes key vibrational bands of sildenafil relevant to the study of its dimeric forms.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopic Technique Reference
C=O Stretching1703IR researchgate.net
N-H Stretching (secondary amides)3300IR researchgate.net
N-H Bending1580-1650IR researchgate.net
Asymmetrical S=O Stretching1359IR researchgate.net
Symmetrical S=O Stretching1172IR researchgate.net
Characteristic Sildenafil Peak1235SERS mdpi.com
Characteristic Sildenafil Peak1401SERS mdpi.com
Characteristic Sildenafil Peak1530SERS mdpi.com
Characteristic Sildenafil Peak1584SERS mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies of Dimerization in Solution

UV-Vis absorption and fluorescence spectroscopy are valuable tools for investigating the aggregation and dimerization of molecules in solution.

UV-Vis Spectroscopy:

The UV spectrum of sildenafil in an aqueous medium typically shows maximum absorption bands at approximately 230 nm and 295 nm. core.ac.uk The formation of sildenafil dimers can lead to deviations from the Beer-Lambert law, observed as a non-linear calibration curve in aqueous solutions. This aggregation can cause auto-quenching effects.

In the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS), spectral changes in the UV-Vis profile of sildenafil provide evidence for complex formation. As the concentration of SDS increases to a certain point, the absorption bands of sildenafil may decrease in intensity with a slight hypsochromic (blue) shift, and the presence of an isosbestic point can indicate the formation of sildenafil-surfactant complexes. core.ac.uk This interaction can disrupt the self-aggregation or dimerization of sildenafil molecules.

Fluorescence Spectroscopy:

Sildenafil in aqueous solutions exhibits very low native fluorescence. core.ac.ukresearchgate.net This is often attributed to deactivation pathways involving free rotation of its molecular bonds. core.ac.uk The dimerization of sildenafil in aqueous media can also contribute to this low fluorescence through self-quenching mechanisms.

The presence of surfactants can significantly enhance the fluorescence of sildenafil. core.ac.uk This enhancement is due to the formation of drug-surfactant complexes, which can reduce the self-quenching process by preventing sildenafil dimerization. For instance, both cationic (hexadecyltrimethylammonium bromide, HTAB) and anionic (SDS) surfactants have been shown to increase the fluorescence intensity of sildenafil, with the effect being dependent on the pH and surfactant concentration. core.ac.ukresearchgate.net The study of these interactions provides indirect evidence of the tendency of sildenafil to form non-fluorescent or weakly fluorescent dimers in solution.

Spectroscopic Technique Observation Interpretation Reference
UV-Vis SpectroscopyMaximal absorption bands at ~230 nm and ~295 nm in aqueous medium.Characteristic of the sildenafil chromophore. core.ac.uk
UV-Vis SpectroscopyDeviation from linearity in calibration curves in aqueous solution.Suggests dimerization or aggregation of sildenafil molecules.
Fluorescence SpectroscopyVery low fluorescence emission in aqueous solutions.Attributed to rapid deactivation pathways and potential self-quenching due to dimerization. core.ac.uk
Fluorescence SpectroscopySignificant fluorescence enhancement in the presence of surfactants (e.g., SDS, HTAB).Formation of drug-surfactant complexes that prevent sildenafil dimerization and self-quenching. core.ac.ukresearchgate.net

Thermal Analysis of this compound Forms

Thermal analysis techniques are essential for characterizing the solid-state properties of pharmaceutical compounds, including their dimeric forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting points, glass transitions, and other phase transitions. For sildenafil and its related forms, DSC can reveal the presence of different crystalline structures or impurities, such as dimers.

The crystalline form of sildenafil citrate shows a distinct endothermic peak corresponding to its melting point at approximately 189.4°C. researchgate.net In a study of sildenafil cocrystals, a sildenafil:acetylsalicylic acid cocrystal exhibited a characteristic DSC melting endotherm at about 143°C. ijpsonline.com The presence of a this compound as an impurity would likely result in a different thermal profile, potentially showing a separate melting endotherm or a broadening of the main melting peak.

The thermal analysis of drugs containing sildenafil compounds has been used to identify genuine and counterfeit products, where DSC curves show endothermic peaks corresponding to the melting points of the active pharmaceutical ingredient. nih.gov Any significant deviation from the expected melting point could indicate the presence of impurities, including dimers.

Compound/Mixture DSC Observation Approximate Temperature (°C) Reference
Sildenafil CitrateDistinct endothermic peak (melting point)189.4 researchgate.net
Sildenafil:Acetylsalicylic Acid CocrystalMelting endotherm143 ijpsonline.com

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

For a sildenafil:acetylsalicylic acid cocrystal, TGA showed that it was thermodynamically stable up to 165°C. ijpsonline.com A separate TGA thermograph for this cocrystal indicated a weight loss of about 0.06% in the temperature range of 30-150°C, confirming its stability in this range. google.com

When sildenafil is subjected to thermal degradation conditions (e.g., 105°C for 24 hours), it has been found to be stable, with no significant degradation observed. asianpubs.org TGA of a this compound would be expected to show a different decomposition profile compared to the monomer, potentially indicating a higher or lower thermal stability depending on the nature of the dimeric linkage.

Microscopic and Morphological Characterization

Microscopic techniques provide visual information about the size, shape, and surface features of particulate matter, which is crucial for understanding the physical properties of drug substances.

Scanning Electron Microscopy (SEM) for Particle Morphology

SEM uses a focused beam of electrons to generate images of a sample's surface, revealing details about particle morphology. While specific SEM studies focusing exclusively on the morphology of isolated sildenafil dimers are not prevalent in the reviewed literature, SEM has been used to characterize sildenafil-containing formulations.

Atomic Force Microscopy (AFM) for Surface Characterization

In principle, AFM could be a valuable tool for investigating the structural and morphological characteristics of sildenafil dimers. If a stable this compound were synthesized and isolated, AFM could be utilized to visualize individual dimer molecules on a suitable substrate. This would allow for the determination of their size, shape, and conformation. Furthermore, by operating the AFM in different modes, it would be theoretically possible to probe the mechanical properties of the dimers, such as their stiffness and adhesion forces.

Hypothetically, an AFM study of sildenafil dimers would involve depositing a dilute solution of the dimer onto an atomically flat surface, such as mica or highly oriented pyrolytic graphite (B72142) (HOPG). The solvent would then be evaporated, leaving isolated dimers adsorbed on the surface. An AFM tip would then be scanned across the surface, and the deflection of the cantilever would be used to construct a three-dimensional image of the dimer's topography.

Analysis of such AFM images could potentially reveal key structural details. For instance, the volume of the imaged features could be measured and compared to the expected molecular volume of a this compound to confirm its oligomeric state, a method that has been used for studying protein oligomerization nih.gov. High-resolution imaging might even provide insights into the orientation of the monomer units within the dimer.

It is important to note that the successful application of AFM for the characterization of sildenafil dimers would be contingent on several factors, including the stability of the dimer under experimental conditions and the ability to prepare suitable samples for analysis. While studies have characterized sildenafil analogs using techniques like NMR and mass spectrometry nih.govnih.gov, and X-ray crystallography has been used to determine the structure of related compounds, direct AFM imaging data for sildenafil dimers remains a subject for future research.

Computational and Theoretical Investigations of Sildenafil Dimer

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling provide deep insights into the formation, stability, and nature of interactions within the sildenafil (B151) dimer. These computational methods are crucial for understanding the behavior of sildenafil at a molecular level.

Density Functional Theory (DFT) Studies on Dimerization Energies and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It has been employed to analyze the dimerization of sildenafil, particularly in the context of cocrystal formation. mdpi.comresearchgate.net

In studies of sildenafil-resorcinol cocrystals, DFT calculations have been instrumental in understanding the interplay between hydrogen bonding and π-stacking interactions. mdpi.comresearchgate.net For a hydrogen-bonded dimer between sildenafil and resorcinol (B1680541), a strong interaction energy (ΔE) of -11.3 kcal/mol was calculated. researchgate.netresearchgate.net The formation of a π-stacked dimer exhibited a formation energy of -16.7 kcal/mol. researchgate.netresearchgate.net

Dimer TypeInteraction Energy (kcal/mol)
Sildenafil-Resorcinol H-bonded Dimer-11.3
Sildenafil-Resorcinol π-stacked Dimer-16.7
Sildenafil-Resorcinol Tetramer (from H-bonded dimer)-25.7
Sildenafil-Resorcinol Tetramer (from π-stacked dimer)-31.5

Molecular Electrostatic Potential (MEP) Surface Analysis of Dimeric Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. uni-muenchen.de For sildenafil, MEP analysis helps to identify the regions prone to electrophilic and nucleophilic attacks, which are crucial for forming dimeric structures. mdpi.comresearchgate.net

The MEP surface of sildenafil shows that the most negative potential is located at the oxygen atom of the sulfonamide group. mdpi.comresearchgate.net The nitrogen and oxygen atoms of the pyrazolo[3,4-d]pyrimidine moiety also exhibit large negative MEP values of around -30 kcal/mol. mdpi.comresearchgate.net Conversely, the hydrogen atom of a phenol (B47542) group in a coformer like resorcinol shows a positive MEP value of +45 kcal/mol. mdpi.comresearchgate.net

This distribution of electrostatic potential favors the formation of hydrogen bonds, for example, between the resorcinol's hydroxyl group and a nitrogen atom of sildenafil's pyrazole (B372694) ring. mdpi.comresearchgate.net The MEP values over the six- and five-membered rings of the pyrazolo[3,4-d]pyrimidine moiety are small and have opposite signs, which promotes antiparallel π-stacking to maximize dipole-dipole interactions. mdpi.comresearchgate.net Furthermore, the formation of a hydrogen-bonded dimer significantly increases the dipole moment from 6.4 D in sildenafil to 8.5 D in the dimer, enhancing its ability to engage in further dipole-dipole interactions. mdpi.comresearchgate.net

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions

Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, in molecular systems. mdpi.com This method is particularly useful for understanding the forces that hold sildenafil dimers together.

In the analysis of a sildenafil-resorcinol H-bonded dimer, the NCI plot shows an intense blue isosurface for the O–H···N hydrogen bond, indicating a very strong interaction, which is consistent with the calculated strong dimerization energy. mdpi.comresearchgate.net The plot also reveals a weaker C–H···N hydrogen bond, characterized by a green isosurface. mdpi.com

For the π-stacked dimer, the NCI plot shows an extended green isosurface between the pyrazolo[3,4-d]pyrimidine rings, which is characteristic of π–π stacking interactions. mdpi.com In larger assemblies like tetramers, the NCI plot can distinguish between the strong H-bonds (small, intense blue isosurfaces) and the broader π-stacking interactions (extended green isosurfaces), as well as other van der Waals contacts. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. ias.ac.inresearchgate.net It is used to characterize the nature of intermolecular interactions in sildenafil dimers. mdpi.com

QTAIM analysis of a sildenafil-resorcinol H-bonded dimer identifies a bond critical point (CP) and a bond path connecting the hydrogen and oxygen atoms of the O–H···N hydrogen bond. mdpi.comresearchgate.net The energy of this hydrogen bond can be estimated from the potential energy density at the bond critical point. Using this method, the O–H···N bond energy was calculated to be -9.32 kcal/mol, and a weaker C–H···N bond was estimated at -1.31 kcal/mol. The sum of these energies is very close to the total dimerization energy calculated by DFT, validating the analysis. mdpi.comresearchgate.net

For the π-stacked dimer, QTAIM analysis reveals four bond critical points and corresponding bond paths between the atoms of the pyrazolo[3,4-d]pyrimidine moieties, confirming the presence of π–π stacking interactions. mdpi.com The analysis also identifies secondary interactions, such as C–H···π interactions, contributing to the large dimerization energy. mdpi.com

Molecular Dynamics (MD) Simulations of Dimer Formation and Dissociation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic processes of sildenafil dimer formation and dissociation, complementing the static picture provided by quantum chemical calculations.

Conformational Landscape and Flexibility of Dimeric Structures

MD simulations can explore the conformational landscape and flexibility of sildenafil dimeric structures. ucl.ac.uk Studies have shown that phosphodiesterase 5 (PDE5), the target of sildenafil, exists as a dimer. researchgate.net The flexibility of these dimeric structures can be influenced by the binding of ligands like sildenafil. mdpi.com

Furthermore, studies on murine PDE5 isoforms revealed different flexibilities among the dimeric structures. For example, MmPDE5A1 assembles into very flexible dimers, while MmPDE5A2 forms a more rigid and compact dimer. mdpi.com The flexibility of these dimers can be modulated by ligands, including sildenafil, highlighting the dynamic nature of these interactions. mdpi.com

Kinetic Transition Network Models for Dimer Formation Mechanisms

Kinetic Transition Network (KTN) models offer a powerful computational framework for understanding the complex processes of molecular dimerization. frontiersin.org While extensively applied to protein dimer formation, the principles are applicable to the study of small molecule dimers, such as a this compound. mdpi.comnih.gov A KTN represents the potential energy surface of a system as a series of discrete, stable states (nodes) and the transitions between them (edges). frontiersin.org

The application of a KTN to this compound formation would involve defining the key conformational states of the system. This is challenging because it must account for all relative positions and orientations of the two sildenafil molecules, leading to a high number of degrees of freedom. mdpi.comnih.gov To simplify this, a model could group states into distinct layers, such as a "dissociated layer" where the molecules are separate and an "associated layer" where they have formed a dimer. nih.gov

By simulating the transitions between these states, the model can reveal the dominant pathways of dimer formation. The analysis could elucidate whether the mechanism involves:

Conformational Selection: Sildenafil monomers adopt a specific conformation before binding. nih.gov

Induced Fit: The monomers adjust their conformation upon binding. nih.gov

Rigid Docking: Pre-formed, stable monomers associate without significant conformational change. nih.gov

The KTN approach allows for the calculation of kinetic rates and the probability of different formation pathways. mdpi.com This can provide detailed insights into the mechanism of sildenafil dimerization, identifying the most likely intermediate structures and transition states. Asymmetric binding mechanisms, where the two monomers play different roles in the association process, are a common finding in such models. nih.gov

Table 1: Hypothetical Kinetic Transition Network (KTN) Model Parameters for this compound Formation

ParameterDescriptionPotential Insights for this compound
States (Nodes) Discrete, metastable conformations of the two-sildenafil system (e.g., fully dissociated, loosely associated, π-stacked, H-bonded dimer).Identification of stable and transient intermediate structures during the dimerization process.
Transitions (Edges) The pathways and energetic barriers for moving between different states.Elucidation of the primary mechanisms (e.g., conformational selection, induced fit) of dimer formation. nih.gov
Transition Probabilities The likelihood of moving from one state to another within a given timeframe, often calculated using methods like Transition Path Theory. mdpi.comnih.govQuantification of the dominant dimerization pathways.
Lifetime of States The average time the system spends in a particular conformational state before transitioning to another. frontiersin.orgUnderstanding the stability of intermediate complexes and the final dimer structure.

Force Field Development and Parameterization for this compound Systems

Molecular mechanics simulations, a cornerstone of computational chemistry, rely on force fields to describe the potential energy of a system. A force field is a set of equations and associated parameters that define the energy of a molecule as a function of its atomic coordinates. For a novel system like the this compound, the development and parameterization of an accurate force field are critical for obtaining meaningful simulation results.

Standard, general-purpose force fields like the General Amber Force Field (GAFF) are often used as a starting point for drug-like small molecules. mdpi.comresearchgate.net GAFF is designed to provide broad coverage for organic molecules and is compatible with widely used protein force fields like AMBER. mdpi.comresearchgate.net

The parameterization process for a this compound system typically involves:

Initial Parameter Assignment: Assigning atom types, bonds, angles, dihedrals, and initial partial atomic charges based on the GAFF template.

Charge Calculation: Refining the partial atomic charges using quantum mechanics (QM) calculations. This is crucial for accurately modeling electrostatic interactions, such as the hydrogen bonds and π-stacking that can stabilize a this compound. researchgate.net

Parameter Refinement: For critical degrees of freedom not well-described by general parameters, specific QM calculations are performed to derive more accurate values for bond stretching, angle bending, and torsional (dihedral) potentials.

Validation: The newly parameterized force field is tested by comparing its predictions for structural properties, interaction energies, and vibrational frequencies against high-level QM calculations or experimental data, if available.

This meticulous process ensures that the force field can accurately reproduce the intermolecular interactions governing the structure and stability of the this compound, enabling reliable molecular dynamics simulations.

Table 2: Key Parameters in a Force Field for this compound Simulation

Parameter TypeDescriptionImportance for this compound
Bond Stretching Energy required to stretch or compress a covalent bond from its equilibrium length.Defines the core covalent geometry of each sildenafil monomer.
Angle Bending Energy required to bend the angle between three bonded atoms from its equilibrium value.Maintains the correct molecular shape and rigidity.
Torsional (Dihedral) Energy associated with the rotation around a chemical bond, describing barriers between conformers.Crucial for modeling the flexibility of the propyl and piperazine (B1678402) groups and their orientation in the dimer complex.
van der Waals Describes short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential).Models steric hindrance and dispersion forces, which are key components of π-stacking interactions between the pyrimidinone rings. researchgate.netub.edu
Electrostatic (Coulomb) Describes the interaction energy between atoms based on their partial atomic charges.Essential for accurately representing hydrogen bonds and the significant dipole-dipole interactions in antiparallel dimer arrangements. researchgate.netmdpi.com

Virtual Screening and De Novo Design of Sildenafil-Related Dimeric Architectures

Computational chemistry provides powerful tools for discovering and designing new molecules with desired properties. For sildenafil-related dimeric architectures, virtual screening and de novo design are two key strategies. sygnaturediscovery.comresearchgate.net

Virtual Screening is a computational technique used to search large libraries of existing chemical compounds to identify those that are most likely to bind to a target or, in this context, form a specific type of structure like a dimer. sygnaturediscovery.comnih.gov To find sildenafil-related dimeric architectures, one could screen a library of millions of compounds to identify molecules that:

Exhibit self-dimerization through similar π-stacking or hydrogen bonding motifs as sildenafil.

Form heterodimers with sildenafil itself, leading to the formation of cocrystals or other multicomponent solid forms. mdpi.commdpi.com

The process involves docking algorithms that predict the binding affinity and geometry between molecules. nih.gov This approach has been successfully used to explore the formation of sildenafil cocrystals, which often feature dimer-like synthons as fundamental building blocks. ub.edumdpi.com

De Novo Design , in contrast, involves building new molecules from scratch using computational algorithms. researchgate.net Instead of searching existing libraries, these methods generate novel chemical structures piece by piece, optimizing them for a specific objective. For sildenafil-related dimeric architectures, a de novo design approach could be used to:

Generate novel scaffolds that mimic the key dimerization interface of sildenafil.

Evolve existing sildenafil-like structures by adding or modifying functional groups to enhance dimerization energy or introduce new interaction sites. researchgate.net

Design linkers to covalently connect two sildenafil-like monomers, creating true dimeric compounds with potentially novel pharmacological profiles.

Both virtual screening and de novo design are powerful exploratory tools that can guide the synthesis and experimental validation of new sildenafil-related dimeric compounds, expanding the chemical space beyond the original molecule. sygnaturediscovery.comresearchgate.net

Table 3: Comparison of Virtual Screening and De Novo Design for Dimeric Architectures

FeatureVirtual ScreeningDe Novo Design
Objective To identify promising candidates from existing, often commercially available, compound libraries. sygnaturediscovery.comTo create entirely new molecular structures with optimized, desired properties. researchgate.net
Starting Material Large databases of known chemical structures (millions to billions of compounds). sygnaturediscovery.comA set of rules for molecular construction (atom types, fragments) and a target binding site or property.
Primary Method Docking, pharmacophore matching, shape similarity, and other filtering techniques. nih.govAlgorithmic growth, linking of fragments, or mutation/crossover of existing structures. researchgate.net
Outcome A ranked list of existing compounds predicted to have high activity or desired structural properties. nih.govA set of novel, computationally generated chemical structures that do not necessarily exist yet.
Advantage for Sildenafil Quickly identifies known compounds that may form cocrystals or heterodimers with sildenafil. mdpi.commdpi.comCan generate unique dimeric scaffolds with potentially enhanced or different properties than sildenafil itself.

Table 4: Reported Interaction Energies in Sildenafil-Containing Dimers

SystemInteraction TypeComputational MethodReported Dimerization Energy (kcal/mol)Reference
Sildenafil-Resorcinol Cocrystalπ-stacking dimerDFTVery Large (unquantified) researchgate.net
Sildenafil-Resorcinol CocrystalH-bonded dimerDFTNot specified researchgate.net
Sildenafil-NF-κB ComplexNon-covalent bindingMM/PBSA-25.63 preprints.org

Note: The study on the Sildenafil-Resorcinol cocrystal highlighted a "very large" dimerization energy for the π-stacked dimer due to favorable antiparallel dipole orientation and secondary interactions, but did not provide a specific numerical value. researchgate.net The Sildenafil-NF-κB binding energy refers to the interaction between the drug and a protein dimer, not a sildenafil-sildenafil dimer.

Supramolecular Assembly and Intermolecular Interactions of Sildenafil Dimer

Hydrogen Bonding Networks in Sildenafil (B151) Dimer Crystal Structures

In the crystalline state, hydrogen bonds are the principal drivers behind the formation of well-ordered sildenafil dimers. These directional interactions create robust networks that are essential for the stability of the crystal lattice.

Intramolecular and Intermolecular Hydrogen Bond Formation

The crystal structure of sildenafil reveals that molecules are organized into centrosymmetric dimers predominantly through intermolecular hydrogen bonds. A notable and recurrent interaction is the N–H···O hydrogen bond, which forms between the pyrazolopyrimidinone (B8486647) ring's N-H group of one molecule and a sulfonyl oxygen atom of an adjacent molecule. dntb.gov.ua

Pi-Stacking Interactions in Dimeric Arrangements

The aromatic systems within the sildenafil molecule, namely the pyrazolopyrimidinone and ethoxyphenyl rings, engage in significant π-stacking interactions. These forces are integral to the formation and stabilization of the dimeric structure, acting in concert with hydrogen bonds.

Antiparallel Pi-Stacking Modes and Dipole-Dipole Maximization

The π-stacking interactions in sildenafil dimers are characteristically antiparallel. dntb.gov.uamdpi.commendeley.comub.edu This specific orientation allows for the maximization of favorable dipole-dipole interactions by aligning the electron-rich and electron-poor regions of the adjacent aromatic rings. mdpi.comresearchgate.net The pyrazolopyrimidinone ring of one molecule stacks with the corresponding ring of its neighbor in the dimer, minimizing electrostatic repulsion and enhancing the dimer's stability. dntb.gov.uamdpi.com

Self-Association and Aggregation Phenomena of Sildenafil Molecules in Solution Leading to Dimer Formation

In solution, sildenafil molecules exhibit a tendency to self-associate, forming dimers and larger aggregates. nih.govdovepress.com This behavior is driven by the same non-covalent interactions found in the solid state, including hydrogen bonding and π-stacking. In aqueous solutions, the hydrophobic effect also plays a crucial role by encouraging the non-polar sections of the molecules to cluster together, minimizing their exposure to water.

Sildenafil Dimer in Chemical Biology and Molecular Recognition Studies Non Clinical

Molecular Interactions of Sildenafil (B151) Dimer with Dimeric Biological Macromolecules

The functional state of many enzymes, including PDE5, is a dimeric assembly. ontosight.ai This dimerization is critical for its catalytic activity and allosteric regulation. ontosight.airesearchgate.net The interaction of ligands like sildenafil with this dimeric structure is a key area of investigation.

Phosphodiesterase type 5 is a multi-domain protein that exists as a dimer. ontosight.ainih.gov Its structure includes a C-terminal catalytic domain, which is the binding site for sildenafil, and an N-terminal regulatory region containing two tandem GAF domains, named GAF-A and GAF-B. nih.govuq.edu.auresearchgate.net These GAF domains are named after the proteins in which they were first identified: cGMP-binding PDEs, Anabaena adenylyl cyclases, and E. coli FhlA. uq.edu.au

The GAF domains play crucial roles in the enzyme's function. The GAF-A domain contains the allosteric binding site for cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net cGMP binding to this site induces a conformational change that activates the catalytic domain. nih.govpnas.org The GAF-B domain is also involved in regulating the enzyme, contributing to the dimerization of PDE5 and inhibiting cGMP binding to the GAF-A domain. nih.gov Studies indicate that the N-terminal 46 amino acids of the GAF-B domain are essential for PDE5 dimerization. nih.gov While dimerization is not strictly required for catalytic activity, as an isolated monomeric catalytic domain is active, it is crucial for the enzyme's complex regulation. nih.govnih.govresearchgate.net

A key aspect of sildenafil's mechanism is the allosteric communication between the catalytic domain and the GAF domains within the PDE5 dimer. Although sildenafil binds orthosterically to the catalytic site, this binding event allosterically enhances the affinity of the GAF-A domain for cGMP. nih.govresearchgate.net Conversely, cGMP binding to the GAF-A domain can increase the affinity of the catalytic domain for sildenafil. uq.edu.au This reciprocal regulation highlights the intricate intramolecular signaling within the PDE5 dimer. Studies using individually expressed GAF-A and GAF-B domain proteins showed that the GAF-A domain, in particular, could dramatically increase the affinity of nonactivated PDE5 for sildenafil, suggesting a cGMP-independent modulation mechanism likely mediated by protein-protein interactions. researchgate.net

The binding of ligands to the PDE5 dimer induces significant and distinct conformational changes. Crystallographic and in vitro studies have demonstrated that sildenafil binding to the catalytic domain causes a major structural rearrangement, particularly in the H-loop region of the catalytic domain. nih.govresearchgate.net This change, which involves a repositioning and a coil-to-3₁₀-helix transition of the H-loop, is not observed upon the binding of other, less selective inhibitors like isobutylmethylxanthine (IBMX). nih.govresearchgate.net

This sildenafil-induced structural alteration is distinct from the conformational change triggered by cGMP binding to the GAF-A domain. nih.gov When both sildenafil and cGMP are present, the resulting conformation is different from that induced by either ligand alone. nih.gov The ability of sildenafil to induce a specific structural change is believed to be linked to its precise binding position within the catalytic domain. caldic.com This suggests that the interaction between sildenafil and the PDE5 dimer is a dynamic process that actively reshapes the enzyme's structure. This structural reorganization can alter the enzyme's stability and flexibility, ultimately impacting its molecular recognition functions. preprints.org

The high-affinity and selective binding of sildenafil to the PDE5 catalytic domain is governed by a network of specific molecular interactions within defined pockets. The binding site can be divided into sub-pockets, including the Q pocket, H-pocket, and the L region. caldic.com Molecular docking and crystallography studies have identified key amino acid residues that stabilize the sildenafil-PDE5 complex.

A critical interaction is the hydrogen bond formed between sildenafil and the Gln817 residue in the catalytic pocket. nih.govmdpi.com Other residues frequently observed to be in close contact and contributing to the stabilization of the inhibitor include Tyr612, Phe786, Val782, Leu765, and Asp764, primarily through hydrophobic and π-stacking interactions. mdpi.com

Interestingly, computational studies on the interaction of sildenafil with a dimeric protein from Mycobacterium tuberculosis (M.tb) also highlight the importance of hydrogen bonding. In these models, sildenafil is predicted to form four hydrogen bonds with the dimer, involving residues such as Arg25, Glu26, and Arg85. nih.govresearchgate.net This contrasts with other inhibitors like tadalafil, which formed fewer hydrogen bonds in the same model. nih.gov These specific interactions define the specificity of the ligand for its target protein.

Interacting ProteinKey ResiduesType of InteractionReference
Human PDE5 Gln817Hydrogen Bond nih.govmdpi.com
Tyr612, Phe786Hydrophobic, π-stacking mdpi.com
Val782, Leu765Hydrophobic mdpi.com
M.tb Dimer (Model) Arg25, Glu26, Arg85Hydrogen Bond nih.govresearchgate.net

Conformational Changes Induced by Dimer Binding

Dimer-Mediated Ligand-Protein Binding Mechanisms (e.g., induced fit, conformational selection)

The interaction between a ligand and a protein can be described by several models, including the "lock and key," "induced fit," and "conformational selection" theories. mdpi.com Studies on sildenafil and cGMP binding to the dimeric PDE5 enzyme provide a clear example of how different ligands can utilize distinct binding mechanisms for the same protein.

Sildenafil's binding to PDE5 is a classic example of the induced-fit mechanism. nih.govmdpi.com In this model, the initial binding of the ligand induces a significant conformational change in the protein, leading to a more complementary and tighter binding pocket. mdpi.comcore.ac.uk The substantial rearrangement of the H-loop in the PDE5 catalytic domain upon sildenafil binding is a hallmark of this process. nih.gov This mechanism involves an enthalpic barrier, as energy is required to induce the structural change in the protein. nih.gov

In contrast, the binding of the natural ligand, cGMP, to the GAFa domain of PDE5 appears to follow the conformational selection model. nih.govmdpi.com This theory posits that a protein exists as an ensemble of different conformations in equilibrium. The ligand binds to and stabilizes a specific pre-existing conformation, thereby shifting the equilibrium toward that state. mdpi.com The interaction of cGMP with PDE5 is characterized by a high entropic contribution, which is consistent with the selection of a specific conformation from a dynamic ensemble. nih.gov

LigandBinding DomainProposed MechanismKey CharacteristicsReference
Sildenafil Catalytic DomainInduced FitLarge conformational change (H-loop); Enthalpy-driven. nih.gov
cGMP GAF-A DomainConformational SelectionStabilization of a pre-existing conformation; Entropy-driven. nih.gov

Exploration of Sildenafil Dimer as a Tool in Mechanistic Enzymology (excluding physiological outcomes)

The study of sildenafil's interaction with the dimeric PDE5 enzyme has proven to be a valuable tool in mechanistic enzymology. It provides a model system for dissecting the principles of allosteric regulation in complex, multi-domain enzymes. By using sildenafil as a molecular probe, researchers can investigate how a binding event at one site (the catalytic domain) can transmit a signal to a distant site (the GAF-A regulatory domain) to modulate its function—in this case, enhancing its affinity for cGMP. nih.govresearchgate.net

This system allows for the detailed study of:

Allosteric Communication: It demonstrates that allosteric modulators can bind to the primary catalytic site and still affect the properties of a separate regulatory domain. nih.gov

Enzyme Dynamics: Comparing the distinct conformational changes induced by sildenafil versus cGMP helps elucidate the conformational landscape of the enzyme and how different ligands can exploit its structural flexibility. nih.gov

Inhibitor Specificity: Analyzing the specific hydrogen bonds and hydrophobic interactions that anchor sildenafil in its binding pocket provides a molecular basis for its high potency and selectivity, offering a blueprint for the rational design of new, highly specific enzyme inhibitors. mdpi.com

Therefore, while not focused on physiological results, the sildenafil-PDE5 system is instrumental in advancing our fundamental understanding of enzyme kinetics, protein dynamics, and the molecular basis of drug action.

Future Directions and Emerging Research Avenues for Sildenafil Dimer

Exploration of Novel Sildenafil (B151) Dimer Architectures with Tunable Properties

The future of sildenafil dimer research lies in the rational design and synthesis of novel dimeric architectures with precisely controlled and tunable properties. Scientists are moving beyond the serendipitous discovery of dimers to a more deliberate approach, aiming to create structures with specific functionalities. This involves exploring different linkage strategies, including covalent bonds, hydrogen bonds, and metal coordination, to connect two sildenafil molecules.

Key areas of future exploration include:

Introducing Functional Groups: The incorporation of specific functional groups into the dimer structure can impart new properties. For example, attaching photo-responsive moieties could lead to light-controllable dimers, while the inclusion of fluorescent tags could enable their use as imaging agents.

Heterodimers: The creation of heterodimers, where sildenafil is paired with another distinct molecular entity, presents a vast landscape for exploration. This could involve pairing sildenafil with another bioactive molecule to explore synergistic effects or with a material-oriented molecule to create novel hybrid materials.

A significant body of research already highlights the diverse solid-state forms of sildenafil, including polymorphs, solvates, salts, and cocrystals, which are influenced by intermolecular interactions. ub.eduresearchgate.net These studies provide a foundational understanding of the supramolecular synthons and non-covalent interactions that can be harnessed to construct novel dimer architectures.

Application of Machine Learning and AI in Predicting Dimer Formation and Properties

The combinatorial possibilities in designing sildenafil dimers are immense, making experimental screening a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling the rapid prediction of dimer formation and properties.

Future applications of ML and AI in this area include:

Predicting Dimerization Propensity: ML models can be trained on existing structural data to predict the likelihood of two sildenafil molecules (or a sildenafil molecule and another component) forming a stable dimer under specific conditions.

Forecasting Physicochemical Properties: AI algorithms can be developed to predict key properties of hypothetical dimer structures, such as their solubility, stability, electronic properties, and spectral characteristics. This would allow researchers to prioritize the synthesis of dimers with the most promising features. A recent study has already demonstrated the use of machine learning algorithms, like Allegro, to create accurate interatomic potentials for sildenafil, which can be extended to predict the properties of its dimers. nih.gov

Guiding Experimental Synthesis: By predicting optimal reaction conditions and potential synthetic pathways, ML can significantly streamline the experimental workflow for creating new sildenafil dimers. The development of deep learning-based frameworks for predicting drug-target interactions can be adapted to forecast the interactions leading to dimer formation. researchgate.net

Recent research has already showcased the power of ML in generating efficient interatomic potentials for pharmaceuticals like sildenafil, demonstrating the potential for these computational tools to handle large and complex molecular systems. nih.govresearchgate.net

Integration of In Silico and Experimental Approaches for Comprehensive Dimer Characterization

A synergistic approach that combines computational modeling (in silico) and experimental techniques will be crucial for a comprehensive understanding of sildenafil dimers. This integrated strategy allows for a deeper insight into their structure-property relationships.

The future of dimer characterization will involve:

Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be instrumental in elucidating the three-dimensional structures, interaction energies, and dynamic behavior of sildenafil dimers. mdpi.compreprints.org DFT calculations have already been successfully used to analyze the cooperative hydrogen bond and π-stacking interactions in sildenafil-resorcinol cocrystals, providing a model for studying sildenafil dimers. mdpi.comresearchgate.net

Advanced Spectroscopic and Crystallographic Techniques: Experimental methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various forms of mass spectrometry will provide definitive structural information and validate the computational models. nih.gov

Thermodynamic and Kinetic Analysis: A combination of computational and experimental methods will be used to determine the thermodynamic stability and kinetic barriers associated with dimer formation and dissociation. This information is vital for understanding their behavior in different environments.

The use of in silico studies, such as physiologically based pharmacokinetic (PBPK) models, has already been explored for sildenafil delivery systems and can be adapted to predict the behavior of dimers. scielo.br

Development of this compound as a Molecular Probe for Non-Clinical Biological Systems

The unique structural and electronic properties of sildenafil dimers make them promising candidates for development as molecular probes in non-clinical biological research. Their ability to interact with specific biological targets in a potentially multivalent fashion could lead to tools with enhanced affinity and selectivity.

Future research in this area may focus on:

Targeting Protein-Protein Interactions: Sildenafil dimers could be designed to bind to and modulate protein-protein interaction interfaces that are often challenging to target with small, monomeric molecules.

Fluorescent Probes for Bioimaging: By incorporating fluorescent moieties, sildenafil dimers could be used to visualize and track specific biological processes or cellular components in non-clinical settings.

Probes for Studying Enzyme Conformation and Activity: The interaction of a this compound with an enzyme could induce or stabilize specific conformational states, providing a tool to study enzyme dynamics and allosteric regulation. Studies on the interaction of sildenafil with NF-κB have already shown that it can induce conformational changes, suggesting that dimers could have even more pronounced effects. preprints.org

Potential Role of this compound in Materials Science and Supramolecular Engineering

The self-assembly of sildenafil dimers into well-defined, higher-order structures is a fascinating prospect for materials science and supramolecular engineering. The inherent properties of the sildenafil molecule, combined with the geometric constraints imposed by dimerization, could lead to the creation of novel functional materials.

Emerging research directions include:

Supramolecular Polymers: The controlled, non-covalent polymerization of sildenafil dimers could lead to the formation of one-dimensional, two-dimensional, or even three-dimensional supramolecular polymers with unique mechanical, optical, or electronic properties. The study of supramolecular self-organization of small molecules provides a framework for this research. researchgate.net

Nanostructured Materials: Sildenafil dimers could serve as building blocks for the bottom-up fabrication of nanomaterials, such as nanotubes, nanowires, or vesicles. These materials could find applications in areas like nanoelectronics, catalysis, or drug delivery. Research into the use of sildenafil citrate (B86180) in the synthesis of hybrid nanoparticle dimers offers a glimpse into this potential. researchgate.net

Host-Guest Systems: The cavities or recognition sites created by the specific arrangement of sildenafil units within a dimer or its self-assembled structures could be exploited for host-guest chemistry, enabling the encapsulation and release of other molecules. The ability of related compounds to form supramolecular adducts with specific ligands supports this direction. milestonesrl.com

The solid-state landscape of sildenafil, with its numerous crystal forms, underscores its propensity for forming ordered structures, a key prerequisite for applications in materials science. ub.eduresearchgate.net

Q & A

Q. What analytical techniques are recommended for quantifying Sildenafil dimer impurities in pharmaceutical samples?

High-performance liquid chromatography (HPLC) with internal or external standard calibration is the gold standard for quantifying dimer impurities. The area normalization method used in GB/T 8826—2011 has limitations, and cross-validation with thin-layer chromatography (TLC) or infrared spectroscopy (IR) is advised for ambiguous results . For impurity profiling, mass spectrometry (MS) coupled with HPLC can confirm structural integrity and purity thresholds .

Q. How can researchers differentiate this compound from its monomeric form?

Analytical differentiation requires a combination of techniques:

  • HPLC : Separates dimer and monomer based on retention times.
  • IR Spectroscopy : Identifies functional group variations due to dimerization.
  • TLC : Provides semi-quantitative data on purity and separation efficacy. Cross-validation using these methods ensures specificity, particularly when structural analogs or degradation products are present .

Q. What in vitro assays are suitable for preliminary screening of this compound’s phosphodiesterase (PDE) inhibitory activity?

Subcellular preparations from target tissues (e.g., human myocardium) can measure cGMP-hydrolytic activity. Use selective PDE inhibitors (e.g., PDE1-specific vinpocetine) to isolate dimer-specific effects. Activity assays should include controls for nonspecific hydrolysis and validate enzyme isoform contributions (e.g., PDE1 vs. PDE5) .

Advanced Research Questions

Q. How should researchers address interspecies differences in PDE isoform activity when extrapolating preclinical this compound data to humans?

Preclinical studies in mice overestimate PDE5 contributions, as human myocardial PDE5 activity is negligible. To reconcile discrepancies:

  • Use human tissue samples or primary cell lines for in vitro assays.
  • Employ transgenic models expressing human PDE isoforms.
  • Prioritize PDE1 inhibition in human studies, as it dominates cGMP hydrolysis in failing myocardium .

Q. What statistical methods are appropriate for analyzing pharmacokinetic (PK) interactions between this compound and co-administered drugs?

Log-transform PK parameters (AUC, C~max~) and apply ANOVA with effects for administration (monotherapy vs. combination) and subject variability. Back-transform least-squares mean ratios (e.g., dimer + drug/drug alone) with 90% confidence intervals to assess clinical relevance. Nonparametric tests (e.g., Wilcoxon) are suitable for non-normal distributions .

Q. How can researchers validate the specificity of PDE inhibition assays for this compound?

  • Include isoform-specific inhibitors (e.g., PDE1: vinpocetine; PDE3: cilostamide) to isolate dimer effects.
  • Test dimer activity against recombinant PDE isoforms.
  • Compare inhibition profiles with monomeric Sildenafil to identify dimer-specific interactions .

Q. What experimental design considerations are critical for crossover trials evaluating this compound’s efficacy?

  • Account for period effects and carry-over via washout periods.
  • Use stratified randomization for baseline variables (e.g., prior PDE inhibitor use).
  • Apply multiple imputation cautiously for missing data; exclude non-random missingness cases to avoid bias. Sensitivity analyses should model worst-case scenarios (e.g., 36% non-response rate in intent-to-treat populations) .

Q. How can mechanistic studies distinguish the dimer’s mode of action from the monomer?

  • Conduct comparative PDE inhibition assays with both compounds.
  • Use X-ray crystallography or cryo-EM to resolve dimer-binding conformations.
  • Evaluate downstream signaling (e.g., cGMP-dependent protein kinase activation) in tissue-specific models .

Data Contradiction and Resolution

Q. When preclinical data on this compound’s efficacy conflict with human trial results, what strategies resolve these discrepancies?

  • Re-evaluate model relevance : Mouse models may overemphasize PDE5 due to species-specific isoform expression.
  • Focus on human tissue assays : Isolate PDE isoform contributions in human myocardium or vascular samples.
  • Explore alternative targets : Prioritize PDE1 inhibition in human studies, as suggested by low PDE5 activity .

Q. How should researchers handle conflicting data on dimer stability during analytical quantification?

  • Optimize HPLC mobile phase pH and column temperature to prevent dimer degradation.
  • Validate stability under forced degradation conditions (e.g., heat, light).
  • Cross-validate with LC-MS to detect degradation byproducts .

Methodological Guidance

What frameworks assist in formulating rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population : Human ventricular cardiomyocytes.
  • Intervention : this compound at 1 µM.
  • Comparison : Monomeric Sildenafil.
  • Outcome : PDE1 inhibition efficacy .

Q. How can systematic reviews on this compound address heterogeneity in preclinical data?

  • Use meta-regression to adjust for species, tissue source, and PDE isoform variability.
  • Apply the I² statistic to quantify heterogeneity (e.g., I² > 50% indicates substantial variability).
  • Stratify analyses by study design (e.g., in vitro vs. in vivo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.